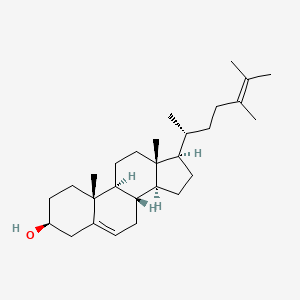
24-Methyldesmosterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24-methylcholesta-5,24-dien-3beta-ol is an ergostanoid.
24-Methyldesmosterol is a natural product found in Solanum lycopersicum, Physalis peruviana, and other organisms with data available.
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of 24-methyldesmosterol. A study isolated this compound from the marine diatom Phaeodactylum tricornutum and demonstrated its potent dose-dependent inhibitory effects on nitric oxide and prostaglandin E2 production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound significantly suppressed pro-inflammatory cytokines, indicating its potential as a treatment for inflammatory diseases .
Case Study: Zebrafish Model
- Objective: Assess the in vivo anti-inflammatory effects of this compound.
- Method: Zebrafish embryos were treated with LPS and varying concentrations of this compound.
- Results: The compound exhibited protective effects against oxidative stress without toxicity, maintaining a 100% survival rate at all tested concentrations .
1.2 Role in Cancer Research
In network pharmacology studies, this compound has been implicated in regulating cell growth and proliferation in hepatocellular carcinoma. Its interactions with proteins such as albumin and cyclooxygenase-2 suggest a role in cancer treatment strategies .
Biosynthesis Pathways
2.1 Precursor for Bioactive Compounds
This compound serves as a crucial precursor in the biosynthesis of various bioactive compounds, including physalins found in Physalis angulata, a plant known for its medicinal properties. The sterol is synthesized through the action of sterol Δ24-isomerase, which converts 24-methylenecholesterol to this compound .
Table 1: Biosynthesis Pathway of Physalins
| Compound | Precursor | Enzyme Involved |
|---|---|---|
| Physalin B | This compound | Sterol Δ24-Isomerase |
| Withanolides | Campesterol | Sterol Side Chain Reductase |
Microbial Applications
3.1 Synthesis by Symbiotic Bacteria
Research has shown that certain symbiotic bacteria possess the genomic capacity to synthesize side-chain alkylated sterols, including this compound. These findings suggest that microbial symbionts contribute to the biosynthesis of sterols in marine environments, highlighting the ecological significance of this compound .
Case Study: Sponge Symbionts
- Objective: Investigate the ability of sponge-associated bacteria to methylate desmosterol.
- Findings: Identified multiple symbiotic bacterial sterol methyltransferases capable of producing 24-methyl sterols from desmosterol, indicating a complex interaction between marine organisms and their microbial partners .
Agricultural Implications
4.1 Indicator for Mycorrhizal Colonization
The presence of this compound has been observed as an indicator of arbuscular mycorrhizal (AM) fungi colonization in transformed roots. This application is significant for understanding plant-fungi interactions and enhancing agricultural practices through mycorrhizal associations .
Propriétés
Numéro CAS |
20780-41-0 |
|---|---|
Formule moléculaire |
C28H46O |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylhept-5-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,20,22-26,29H,7-8,10-17H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
Clé InChI |
YTFTXKBJICNYCV-PXBBAZSNSA-N |
SMILES |
CC(CCC(=C(C)C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
SMILES isomérique |
C[C@H](CCC(=C(C)C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canonique |
CC(CCC(=C(C)C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonymes |
24-methyldesmosterol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















